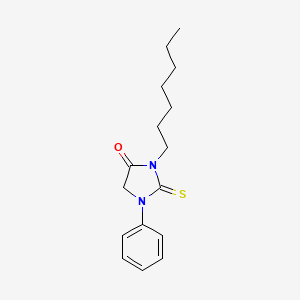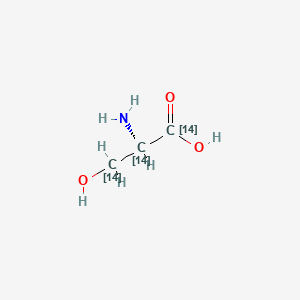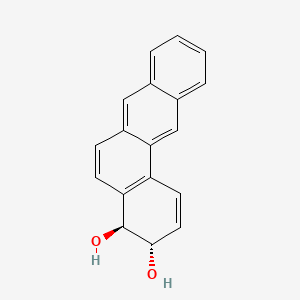
Acetophenone, 2-(1-imidazolyl)-, nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 2-(1-imidazolyl)-, nitrate: is a heterocyclic organic compound with the molecular formula C11H11N3O4 It is known for its unique structure, which includes an imidazole ring attached to an acetophenone moiety, and a nitrate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetophenone, 2-(1-imidazolyl)-, nitrate typically involves the reaction of 2-(1-imidazolyl)acetophenone with nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the nitrate ester. The process can be summarized as follows:
Starting Material: 2-(1-imidazolyl)acetophenone.
Reagent: Nitric acid.
Conditions: Controlled temperature and pH.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the starting material is reacted with nitric acid in a continuous flow reactor. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetophenone, 2-(1-imidazolyl)-, nitrate can undergo oxidation reactions, where the imidazole ring or the acetophenone moiety is oxidized to form various products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the nitrate group under suitable conditions.
Major Products Formed:
Oxidation: Products may include imidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the nitrate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or antifungal agent.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Acetophenone, 2-(1-imidazolyl)-, nitrate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The nitrate group may participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
2-(1-Imidazolyl)acetophenone: Lacks the nitrate group but shares the imidazole and acetophenone structure.
4-(1-Imidazolyl)acetophenone: Similar structure but with the imidazole ring at a different position.
Uniqueness:
- The presence of the nitrate group in Acetophenone, 2-(1-imidazolyl)-, nitrate distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- Its ability to undergo specific chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
97805-08-8 |
|---|---|
Molekularformel |
C11H11N3O4 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
2-(1H-imidazol-1-ium-1-yl)-1-phenylethanone;nitrate |
InChI |
InChI=1S/C11H10N2O.NO3/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10;2-1(3)4/h1-7,9H,8H2;/q;-1/p+1 |
InChI-Schlüssel |
MATZBXZUSOMCFL-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


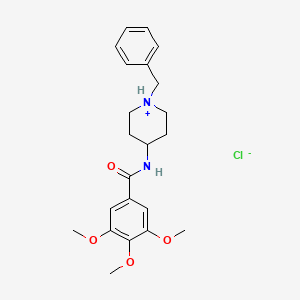
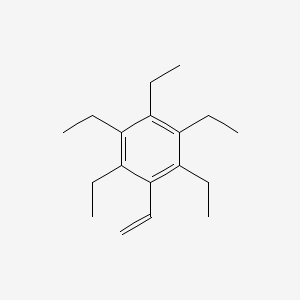

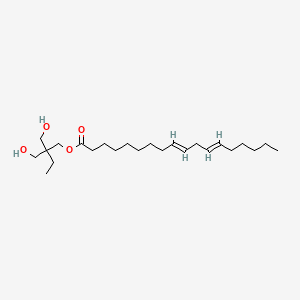
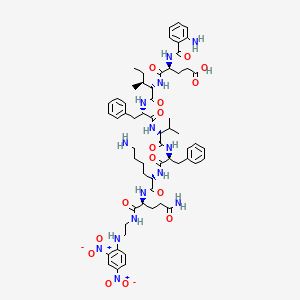
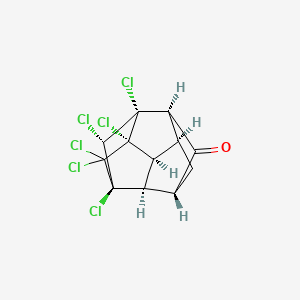
![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
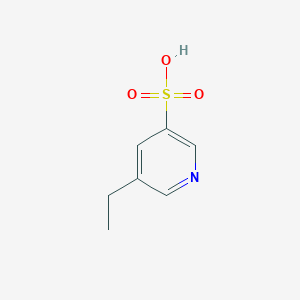
![Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate](/img/structure/B13788106.png)
![benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B13788116.png)

